molecular formula C10H4F3N7 B2469755 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338420-31-8

5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2469755
CAS No.: 338420-31-8
M. Wt: 279.186
InChI Key: NIYFJLPBTZIXIH-UHFFFAOYSA-N
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Description

5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C10H4F3N7 and its molecular weight is 279.186. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile” are currently unknown. This compound is a part of the pyrimidine class of compounds , which are known to have a wide range of biological activities.

Mode of Action

Pyrimidine derivatives are generally known to interact with their targets through various mechanisms, including inhibitory activity . .

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific targets

Result of Action

Some pyrimidine derivatives have shown significant inhibitory activity , suggesting that this compound may also have similar effects.

Biochemical Analysis

Biochemical Properties

The compound 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile is known to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a key component in cell proliferation, and its inhibition can lead to the selective targeting of tumor cells .

Cellular Effects

The compound has shown significant cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction leads to the inhibition of CDK2, thereby affecting cell proliferation .

Properties

IUPAC Name

8-amino-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3N7/c11-10(12,13)4-1-6-7(16-3-4)8(15)17-9-5(2-14)18-19-20(6)9/h1,3H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYFJLPBTZIXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N3C(=C(N=N3)C#N)N=C2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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